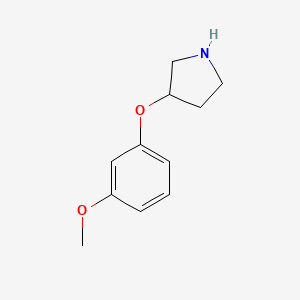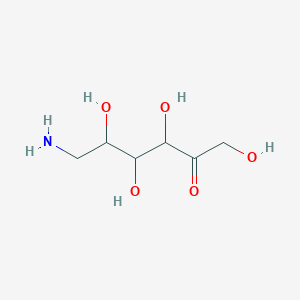
(5-Bromo-2-chlorophenyl)(methyl)sulfane
Descripción general
Descripción
“(5-Bromo-2-chlorophenyl)(methyl)sulfane” is a chemical compound with the CAS Number: 740806-64-8 . It has a molecular weight of 237.55 . The compound is solid in physical form .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound has a molecular weight of 237.55 . Unfortunately, the search results did not provide more detailed physical and chemical properties such as melting point, boiling point, or density.Aplicaciones Científicas De Investigación
Synthesis and Pharmacology
- Synthesis of Derivatives for Antibacterial Applications : A study detailed the synthesis of derivatives involving similar compounds for potential antibacterial applications. These derivatives showed remarkable antibacterial activity against various strains, including S. typhi and S. aureus (Siddiqui et al., 2014).
Novel Derivative Formation
- Creation of New Dispiro Derivative : Research led to the development of a new type of dispiro derivative, incorporating elements similar to (5-Bromo-2-chlorophenyl)(methyl)sulfane, demonstrating advancements in the field of organic synthesis (Finko et al., 2020).
Material Science
- Development of Transparent Polyimides : A study synthesized transparent polyimides with high refractive indices using derivatives similar to this compound. This research has implications for the production of materials with unique optical properties (Tapaswi et al., 2015).
Chemical Synthesis Techniques
- Novel Oxidation Methods : A paper detailed the oxidation of sulfur atoms in molecules closely related to this compound, highlighting advances in chemical synthesis methods (Krasnova et al., 2013).
Organic Chemistry and Catalysis
- Photoredox-Catalyzed Cascade Annulation : Research focused on photoredox-catalyzed cascade annulation using compounds structurally similar to this compound, contributing to the field of organic chemistry and catalysis (Yan et al., 2018).
Propiedades
IUPAC Name |
4-bromo-1-chloro-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRFLIJIKULVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283259 | |
| Record name | 4-Bromo-1-chloro-2-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
740806-64-8 | |
| Record name | 4-Bromo-1-chloro-2-(methylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=740806-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-chloro-2-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(methylthio)-3H-imidazo[4,5-c]pyridine](/img/structure/B3281682.png)





![Pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3281727.png)






![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine](/img/structure/B3281783.png)